Cas no 1248219-01-3 ((5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine)

(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine 化学的及び物理的性質
名前と識別子
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- (5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl)methanamine
- [5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]methanamine
- (5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine
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- インチ: 1S/C9H15N3O/c10-6-9-12-11-8(13-9)5-7-3-1-2-4-7/h7H,1-6,10H2
- InChIKey: MAMXJAPOMWOGOF-UHFFFAOYSA-N
- ほほえんだ: O1C(CN)=NN=C1CC1CCCC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 159
- トポロジー分子極性表面積: 64.9
(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2116-5g |
(5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl)methanamine |
1248219-01-3 | 95% | 5g |
$1766 | 2023-09-07 | |
Alichem | A449040490-1g |
(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-yl)methanamine |
1248219-01-3 | 95% | 1g |
$883.05 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656028-1g |
(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-yl)methanamine |
1248219-01-3 | 98% | 1g |
¥8557.00 | 2024-08-09 | |
Chemenu | CM318274-1g |
(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-yl)methanamine |
1248219-01-3 | 95% | 1g |
$824 | 2023-11-21 |
(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamine 関連文献
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
(5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-YL)methanamineに関する追加情報
Introduction to (5-(Cyclopentylmethyl)-1,3,4-Oxadiazol-2-YL)Methanamine (CAS No. 1248219-01-3)
The compound (5-(Cyclopentylmethyl)-1,3,4-Oxadiazol-2-YL)Methanamine, identified by the CAS registry number 1248219-01-3, is a fascinating molecule with a unique structure and a wide range of potential applications in various fields. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the cyclopentylmethyl group adds complexity to its structure and enhances its chemical properties.
Recent studies have highlighted the importance of oxadiazole derivatives in medicinal chemistry due to their potential as pharmacophores in drug design. The (5-(Cyclopentylmethyl)-1,3,4-Oxadiazol-2-YL)Methanamine compound has shown promising results in preliminary biological assays, indicating its potential as a lead compound for the development of new therapeutic agents.
The synthesis of this compound involves a multi-step process that includes the formation of the oxadiazole ring followed by the introduction of the cyclopentylmethyl group and the methanamine moiety. Researchers have optimized the reaction conditions to achieve high yields and purity levels, ensuring that the compound is suitable for further studies.
One of the key features of (5-(Cyclopentylmethyl)-1,3,4-Oxadiazol-2-YL)Methanamine is its ability to act as a ligand in metal complexes. This property has been exploited in catalytic applications, where the compound has demonstrated high efficiency in promoting various organic transformations. The cyclopentylmethyl group plays a crucial role in stabilizing the metal-ligand interaction, making this compound an attractive candidate for catalytic research.
In addition to its catalytic applications, this compound has also been investigated for its potential use in materials science. Its unique electronic properties make it a suitable candidate for applications in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Recent studies have shown that incorporating this compound into polymer blends can significantly enhance their electrical conductivity without compromising their mechanical properties.
The structural versatility of (5-(Cyclopentylmethyl)-1,3,4-Oxadiazol-2-YL)Methanamine allows for further functionalization to tailor its properties for specific applications. For instance, researchers have explored the possibility of introducing additional functional groups to improve its solubility or biocompatibility. These modifications have opened up new avenues for its use in drug delivery systems and biomedical engineering.
From an environmental perspective, the synthesis and application of this compound are considered eco-friendly due to its low toxicity profile and biodegradability. This makes it an ideal choice for green chemistry initiatives aimed at reducing environmental impact while maintaining high performance standards.
In conclusion, (5-(Cyclopentylmethyl)-1,3,4-Oxadiazol-2-YL)Methanamine (CAS No. 1248219-01-3) is a multifaceted compound with immense potential across various industries. Its unique chemical structure and versatile properties make it a valuable asset in both academic research and industrial applications. As ongoing research continues to uncover new possibilities for this compound, it is poised to play a significant role in shaping future innovations across diverse fields.
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